5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and agriculture due to their diverse biological activities . It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methoxyphenyl group, as well as a 2,4-dimethylbenzenesulfonamide moiety.
Scientific Research Applications
Docking Studies and Structural Analysis
Research involving sulfonamide derivatives, such as tetrazole derivatives, has focused on their structural characterization and potential biological activities. Docking studies and X-ray crystallography have been used to understand the orientation and interaction of these molecules within the active sites of specific enzymes, such as the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for their antitumor properties. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown promising results in cell-based antitumor screens and have progressed to clinical trials. These compounds disrupt tubulin polymerization or affect cell cycle inhibitors, indicating their potential as antimitotic agents or antiproliferative agents against various cancer cell lines (Owa et al., 2002).
Alzheimer’s Disease Therapeutics
A study on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine has explored their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapeutics. Compounds demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for the treatment of cancer through Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Environmental Mobility and Degradation
Studies on the mobility of sulfonamide derivatives, such as chlorsulfuron, through soil columns aim at understanding their persistence and degradation in the environment. This research helps predict the mobility of such compounds in agricultural soils, contributing to environmental science and pollution management (Veeh et al., 1994).
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S2/c1-15-13-16(2)22(31(26,27)24-18-7-9-19(30-4)10-8-18)14-21(15)25(3)32(28,29)20-11-5-17(23)6-12-20/h5-14,24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPADHFKAOPQDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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